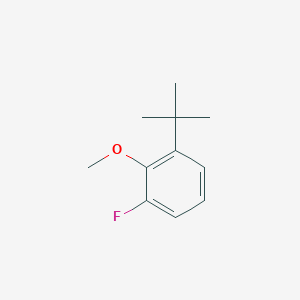
2-(Aminomethyl)-3-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-ethylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an aminomethyl group at the second position and an ethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-ethylaniline can be achieved through several methods. One common approach involves the reaction of 3-ethylaniline with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. Another method includes the reductive amination of 3-ethylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylbenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This method offers a scalable and efficient route to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-3-ethylaniline involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s aromatic nature allows it to interact with enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)indole
- 3-(Aminomethyl)aniline
Uniqueness
Compared to similar compounds, 2-(Aminomethyl)-3-ethylaniline is unique due to the presence of both an aminomethyl and an ethyl group on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5H,2,6,10-11H2,1H3 |
InChI-Schlüssel |
WSEWXYKUNGXXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)


![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)






